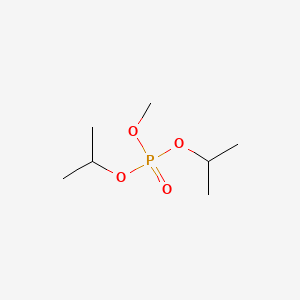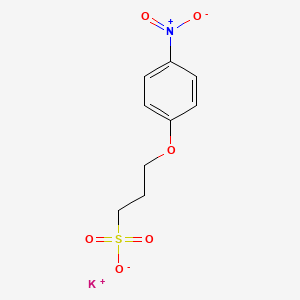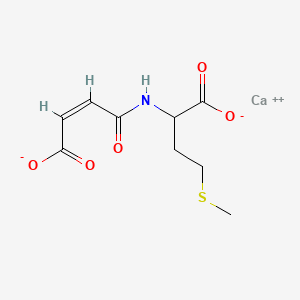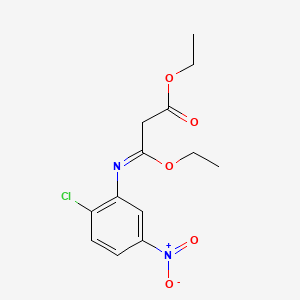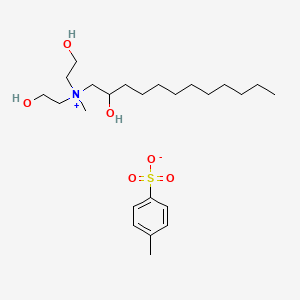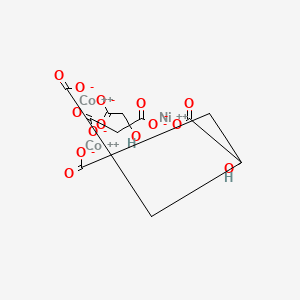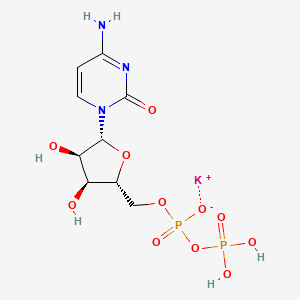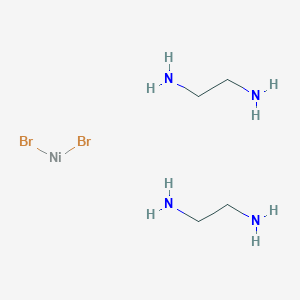
Dibromonickel; ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 180816 is a chemical compound that has garnered attention in various fields of scientific research
準備方法
The synthesis of NSC 180816 involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to a series of chemical reactions.
Reaction Conditions: These reactions often require controlled temperatures, pressures, and the presence of catalysts to ensure the desired product is formed.
Purification: After the initial synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity product.
In industrial settings, the production of NSC 180816 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
NSC 180816 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: NSC 180816 can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound.
科学的研究の応用
NSC 180816 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.
Medicine: NSC 180816 is investigated for its therapeutic potential, particularly in the treatment of certain diseases and conditions.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in manufacturing processes.
作用機序
The mechanism by which NSC 180816 exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways involved can vary depending on the context of its use, but common targets include proteins involved in signal transduction and metabolic processes.
類似化合物との比較
NSC 180816 can be compared to other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 706744: Known for its role in enzyme inhibition, this compound shares some structural similarities with NSC 180816 but differs in its specific applications and effects.
NSC 725776 (Indimitecan): This compound is another topoisomerase inhibitor with distinct properties and uses compared to NSC 180816.
NSC 724998 (Indotecan): Similar in its mechanism of action, this compound is used in different therapeutic contexts.
The uniqueness of NSC 180816 lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications in various fields.
特性
CAS番号 |
39260-37-2 |
|---|---|
分子式 |
C4H16Br2N4Ni |
分子量 |
338.70 g/mol |
IUPAC名 |
dibromonickel;ethane-1,2-diamine |
InChI |
InChI=1S/2C2H8N2.2BrH.Ni/c2*3-1-2-4;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2 |
InChIキー |
VHGWRMREGHXYNW-UHFFFAOYSA-L |
正規SMILES |
C(CN)N.C(CN)N.[Ni](Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


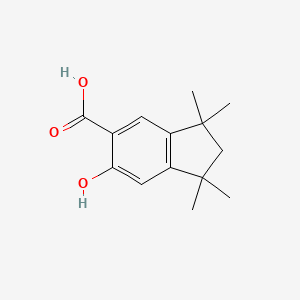

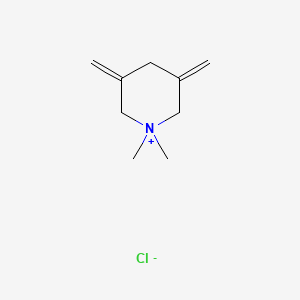

![1,1'-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene](/img/structure/B12678399.png)
